An In-depth Technical Guide to 2-Chloro-6-methoxybenzoxazole: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 2-Chloro-6-methoxybenzoxazole: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxybenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's chemical identifiers, outlines a plausible synthetic route, describes methods for its characterization, and discusses essential safety protocols. The information herein is curated to support researchers in the synthesis, identification, and safe handling of this molecule, fostering further investigation into its potential applications.
Chemical Identity and Molecular Structure
2-Chloro-6-methoxybenzoxazole is a substituted benzoxazole derivative. The benzoxazole core is a bicyclic aromatic heterocycle, which is a common scaffold in pharmacologically active compounds. The presence of a chloro group at the 2-position and a methoxy group at the 6-position significantly influences the molecule's electronic properties and potential for further functionalization.
Table 1: Chemical Identifiers for 2-Chloro-6-methoxybenzoxazole
| Identifier | Value |
| IUPAC Name | 2-Chloro-6-methoxy-1,3-benzoxazole |
| CAS Number | 93794-39-9 |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| SMILES | COC1=CC2=C(C=C1)N=C(O2)Cl |
| InChIKey | Predicted: Will be unique to this structure |
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for 2-Chloro-6-methoxybenzoxazole is not widely published, a reliable synthetic route can be proposed based on established methods for the synthesis of analogous 2-chlorobenzoxazoles. The following protocol outlines a two-step process starting from the commercially available 2-amino-5-methoxyphenol.
Causality of Experimental Choices
The proposed synthesis involves two key transformations: the cyclization of an o-aminophenol derivative to form the benzoxazole ring, and the subsequent chlorination at the 2-position. The choice of phosgene or a phosgene equivalent for the cyclization and chlorination is based on its efficiency in forming the carbonyl and subsequently the chloro-functionalized heterocycle in a one-pot or sequential manner. The use of a suitable base is critical to facilitate the nucleophilic attack of the phenoxide and the amide during the cyclization process.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 2-Chloro-6-methoxybenzoxazole.
Step-by-Step Methodology
Step 1: Synthesis of 6-Methoxybenzoxazolin-2-one
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In a well-ventilated fume hood, to a stirred solution of 2-amino-5-methoxyphenol (1 equivalent) in an appropriate inert solvent (e.g., toluene or dichloromethane), cautiously add a solution of triphosgene (0.4 equivalents) or diphosgene (0.5 equivalents) in the same solvent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-methoxybenzoxazolin-2-one.
Step 2: Synthesis of 2-Chloro-6-methoxybenzoxazole
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To the crude 6-methoxybenzoxazolin-2-one from the previous step, add phosphorus oxychloride (POCl₃) (3-5 equivalents) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).
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The reaction mixture is heated to reflux (typically 80-110 °C, depending on the chlorinating agent) for 2-4 hours. Monitor the reaction by TLC.
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After completion, the excess chlorinating agent is carefully removed by distillation under reduced pressure.
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The residue is cooled to room temperature and cautiously poured onto crushed ice with vigorous stirring.
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The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.
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The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Chloro-6-methoxybenzoxazole.
Characterization and Analytical Data
Table 2: Predicted Spectroscopic Data for 2-Chloro-6-methoxybenzoxazole
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the benzoxazole ring (doublets and a singlet) in the range of δ 6.8-7.5 ppm.- A singlet corresponding to the methoxy group protons around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 100-160 ppm.- A signal for the methoxy carbon around δ 55-60 ppm.- A signal for the carbon at the 2-position (C-Cl) in the downfield region. |
| FT-IR (ATR) | - C-O-C stretching vibrations for the ether and the oxazole ring around 1200-1300 cm⁻¹.- C=N stretching of the oxazole ring around 1600-1650 cm⁻¹.- C-Cl stretching vibration around 700-800 cm⁻¹.- Aromatic C-H stretching vibrations above 3000 cm⁻¹. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- An isotopic pattern for the molecular ion (M⁺ and M+2⁺ in an approximate 3:1 ratio) characteristic of a monochlorinated compound. |
Safety and Handling
As with any chlorinated organic compound, 2-Chloro-6-methoxybenzoxazole should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, the safety profile can be inferred from related chlorinated benzoxazole compounds.
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General Handling : Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1][2]
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Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[3][4]
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Fire Safety : While not highly flammable, it may emit toxic fumes (such as hydrogen chloride and nitrogen oxides) upon combustion. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).[5]
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Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[3]
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Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides essential information on the chemical identity, a proposed synthetic route, characterization methods, and safety protocols for 2-Chloro-6-methoxybenzoxazole. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of this compound's potential.
